molecular formula C22H23N5O6 B2737147 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1052613-66-7

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2737147
CAS RN: 1052613-66-7
M. Wt: 453.455
InChI Key: OSJCHLQUFQZYBX-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O6 and its molecular weight is 453.455. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Cyclization Techniques : Research on Mn(III)/Cu(II)-mediated oxidative radical cyclization provides insight into synthesizing complex organic structures, indicating methodologies that could potentially apply to the synthesis or modification of compounds like the one (Shiho Chikaoka et al., 2003).
  • Enzymatic Modification for Antioxidant Synthesis : Studies on the enzymatic modification of phenolic compounds for producing dimers with higher antioxidant capacity can offer clues to the potential for modifying similar complex molecules to enhance their biological activity (O. E. Adelakun et al., 2012).
  • Antimicrobial Activities of Triazole Derivatives : The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities highlight the potential of complex organic compounds in therapeutic applications, suggesting a framework for assessing similar compounds' biological effects (H. Bektaş et al., 2007).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O6/c1-4-33-15-8-5-13(6-9-15)23-18(28)12-26-20-19(24-25-26)21(29)27(22(20)30)14-7-10-16(31-2)17(11-14)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJCHLQUFQZYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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